APDye 532 Azide
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Overview
Description
APDye 532 Azide: is a bright, yellow-fluorescent dye that reacts with terminal alkynes via a copper-catalyzed click reaction to form a stable triazole linker . It is spectrally similar to Alexa Fluor 532 and DyLight 532 . This compound is widely used in various scientific research applications due to its excellent photostability and high fluorescence intensity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The key step involves the reaction of the dye with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, the production of APDye 532 Azide involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: APDye 532 Azide primarily undergoes click reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linker, which is highly useful in bioconjugation and labeling applications.
Common Reagents and Conditions:
Reagents: Terminal alkynes, copper sulfate, sodium ascorbate.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the dye .
Scientific Research Applications
APDye 532 Azide is extensively used in various scientific research fields, including:
Chemistry: Used for labeling and tracking molecules in complex chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of APDye 532 Azide involves its reaction with terminal alkynes via the CuAAC reaction. This reaction forms a stable triazole linker, which allows the dye to be covalently attached to biomolecules or other targets . The fluorescence of the dye enables the visualization and tracking of these conjugates in various applications .
Comparison with Similar Compounds
- Alexa Fluor 532 Azide
- DyLight 532 Azide
- APDye 532 Alkyne
- APDye 532 Picolyl Azide
Uniqueness: APDye 532 Azide stands out due to its high fluorescence intensity and excellent photostability, making it highly suitable for long-term imaging applications . Additionally, its compatibility with a wide range of solvents and reaction conditions enhances its versatility in various research and industrial settings .
Properties
Molecular Formula |
C33H34N6O10S2 |
---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C33H34N6O10S2/c34-39-38-14-4-2-1-3-11-37-32(40)20-9-10-21(22(17-20)33(41)42)25-23-15-18-7-5-12-35-26(18)30(50(43,44)45)28(23)49-29-24(25)16-19-8-6-13-36-27(19)31(29)51(46,47)48/h9-10,15-17,35H,1-8,11-14H2,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
MMYVHCFWQRVZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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